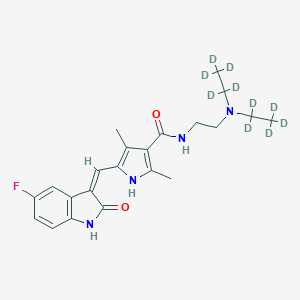

Sunitinib-d10

Vue d'ensemble

Description

Sunitinib-d10 est une forme deutérée de sunitinib, un inhibiteur de la tyrosine kinase réceptrice multicible de petite taille. Le sunitinib est principalement utilisé dans le traitement du carcinome à cellules rénales et des tumeurs stromales gastro-intestinales résistantes à l’imatinib. La version deutérée, this compound, est souvent utilisée dans les études pharmacocinétiques pour suivre le comportement du médicament dans l’organisme en raison de son marquage isotopique stable.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Sunitinib-d10 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la cyclisation, l’hydrolyse, la décarboxylation, la formylation et la condensation. Par exemple, le processus de synthèse de l’acide 5-formyl-2,4-diméthyl-1H-pyrrole-3-carboxylique, un intermédiaire important, peut être considérablement amélioré en utilisant une décarboxylation sans solvant au lieu des procédés traditionnels dans des solvants à point d’ébullition élevé .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse évolutives optimisées. Ces voies sont conçues pour éviter les solvants coûteux et réduire le temps de réaction, ce qui rend le processus plus économique et plus pratique. Les rendements globaux du sunitinib et de son sel obtenus en utilisant le processus de synthèse optimal sont respectivement de 67,3 % et de 40,0 %, sur la base de l’acétate d’éthyle .

Analyse Des Réactions Chimiques

Types de réactions : Le Sunitinib-d10 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour ses voies métaboliques et son efficacité thérapeutique.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les conditions de ces réactions varient, mais elles impliquent généralement des températures contrôlées et des niveaux de pH pour garantir des rendements optimaux.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent le N-déséthylsunitinib, qui est un métabolite actif du sunitinib. Ce métabolite est crucial pour les effets thérapeutiques du médicament, mais il peut également contribuer à la toxicité à des concentrations plus élevées .

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les études pharmacocinétiques. Son marquage isotopique stable permet aux chercheurs de suivre l’absorption, la distribution, le métabolisme et l’excrétion du médicament dans l’organisme. Ces informations sont essentielles pour comprendre le comportement du médicament et optimiser son utilisation thérapeutique .

En plus de la pharmacocinétique, le this compound est utilisé dans la recherche sur le cancer pour étudier ses effets sur diverses voies de signalisation. Il s’est révélé prometteur pour améliorer l’autophagie, l’immunomodulation et la sécurité dans le carcinome à cellules rénales . Le composé est également utilisé dans des études impliquant la protéomique basée sur la spectrométrie de masse pour identifier des biomarqueurs prédictifs des résultats du traitement .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics (PK) involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. Sunitinib-d10 has been utilized in several PK studies due to its unique properties that allow for improved sensitivity and specificity in detection.

Method Development for PK Analysis

Recent advances in analytical techniques have enabled the sensitive quantification of this compound and its metabolites. For instance, a study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure sunitinib and its active metabolite N-desethylsunitinib in human plasma. The method achieved lower limits of quantification (LLOQ) as low as 0.1 ng/mL, providing reliable data for therapeutic drug monitoring (TDM) .

Table 1: Calibration Data for this compound Analysis

| Compound | LLOQ (ng/mL) | R² Value |

|---|---|---|

| This compound | 0.1 | >0.997 |

| N-desethyl Sunitinib | 0.1 | >0.997 |

Therapeutic Drug Monitoring

This compound is particularly useful in TDM due to its ability to serve as an internal standard in various analytical methods. This application is crucial for optimizing dosing regimens and minimizing toxicity associated with sunitinib therapy.

Enhanced Sensitivity and Specificity

The use of this compound in TDM allows for more accurate assessments of drug levels in patients undergoing treatment. A study highlighted the implementation of UPLC-MS/MS with CORTECS Premier C18 columns featuring MaxPeak HPS technology, which significantly improved the sensitivity of sunitinib analysis compared to traditional methods .

Table 2: Performance Comparison of Analytical Methods

| Method | Sensitivity (ng/mL) | Time per Analysis (min) |

|---|---|---|

| Traditional LC-MS/MS | 1 | 15 |

| UPLC-MS/MS with HPS | 0.1 | <2 |

Case Studies and Clinical Applications

Numerous case studies have demonstrated the utility of this compound in clinical settings, particularly concerning patient management and safety monitoring.

Case Study: Monitoring Sunitinib Levels in Patients

In a clinical study involving patients treated with sunitinib, researchers employed sweat patches to monitor cumulative drug secretion using an LC-MS/MS method validated for both sunitinib and N-desethylsunitinib detection . This innovative approach provided insights into the pharmacokinetics of sunitinib therapy outside traditional blood sampling methods.

Table 3: Cumulative Secretion Levels from Sweat Patches

| Patient ID | Sunitinib (ng/patch) | N-desethyl Sunitinib (ng/patch) |

|---|---|---|

| Patient A | 76-119 | 7.9-10.5 |

Mécanisme D'action

Le Sunitinib-d10 exerce ses effets en inhibant plusieurs tyrosine kinases réceptrices, notamment les récepteurs du facteur de croissance endothélial vasculaire, les récepteurs du facteur de croissance dérivé des plaquettes et le KIT. Ces récepteurs sont impliqués dans la croissance tumorale, l’angiogenèse et la progression métastatique. En inhibant ces voies, le this compound réduit efficacement la croissance et la propagation tumorales .

Comparaison Avec Des Composés Similaires

Le Sunitinib-d10 est comparé à d’autres inhibiteurs de la tyrosine kinase comme l’imatinib, le sorafénib et le pazopanib. Bien que tous ces composés ciblent des voies similaires, le this compound est unique par son approche multicible, ce qui lui permet d’inhiber un éventail plus large de récepteurs. Cela le rend particulièrement efficace dans le traitement des tumeurs résistantes aux autres thérapies .

Liste de composés similaires :- Imatinib

- Sorafénib

- Pazopanib

Le caractère unique du this compound réside dans sa capacité à cibler simultanément plusieurs voies, offrant une approche plus complète du traitement du cancer.

Activité Biologique

Sunitinib-d10, a deuterated form of the multikinase inhibitor sunitinib, is primarily recognized for its role in treating advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The modification with deuterium enhances the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.

Overview of this compound

This compound is an oral tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including:

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

- Stem Cell Factor Receptor (c-KIT)

These targets are crucial in tumor angiogenesis and proliferation, making this compound effective in inhibiting tumor growth and metastasis.

Pharmacodynamics

This compound exhibits potent antitumor and antiangiogenic activities. The mechanism of action involves:

- Inhibition of Tumor Cell Proliferation : By blocking the signaling pathways mediated by VEGFRs and PDGFRs, this compound prevents the growth of blood vessels that supply nutrients to tumors.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.

- Cell Cycle Arrest : Studies have shown that Sunitinib can induce G1/S or G2/M phase arrest in tumor cells, contributing to its anticancer effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates enhanced stability and bioavailability due to deuteration. Key pharmacokinetic parameters include:

- C_max (Maximum Concentration) : The peak plasma concentration achieved after administration.

- AUC (Area Under Curve) : A measure of drug exposure over time.

In clinical studies, this compound demonstrated comparable pharmacokinetics to its non-deuterated counterpart, with improved half-life and reduced metabolic clearance rates .

| Parameter | This compound | Sunitinib |

|---|---|---|

| C_max | 4.5 ng/mL | 4.21 ng/mL |

| AUC_0-t | 230 ng*h/mL | 228 ng*h/mL |

| AUC_0-∞ | 255 ng*h/mL | 251 ng*h/mL |

| Half-life | 40 hours | 27 hours |

Case Studies

Several clinical trials have assessed the efficacy and safety of this compound:

- Phase I Trial in RCC Patients : This trial evaluated the safety profile and maximum tolerated dose of this compound in patients with advanced RCC. Results indicated a favorable safety profile with manageable adverse effects such as fatigue and hypertension.

- Combination Therapy Studies : Research has explored the use of this compound in combination with immune checkpoint inhibitors, showing synergistic effects that enhance overall survival rates in patients with metastatic cancers .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Enhanced Efficacy : Deuteration has been shown to improve the binding affinity to target receptors, leading to increased biological activity compared to standard sunitinib .

- Reduced Side Effects : Patients treated with this compound reported fewer gastrointestinal side effects, suggesting that deuterated compounds may offer a better tolerability profile .

- Potential for Broader Applications : Ongoing research is investigating the potential use of this compound in other malignancies beyond RCC and GIST, such as pancreatic neuroendocrine tumors .

Q & A

Basic Research Questions

Q. What key physicochemical properties of Sunitinib-d10 are critical for its use as an internal standard in pharmacokinetic studies?

- Methodology : Prioritize characterization of isotopic purity (>99% deuterium incorporation), solubility in common solvents (e.g., DMSO or methanol), and stability under analytical conditions (e.g., LC-MS/MS). Validate using nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for isotopic distribution .

Q. How should researchers design controlled experiments to assess this compound stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use reverse-phase HPLC to quantify degradation products and apply Arrhenius kinetics to predict shelf life. Include triplicate samples and negative controls to account for matrix effects .

Q. What validated protocols exist for synthesizing high-purity this compound?

- Methodology : Follow Good Laboratory Practice (GLP) for deuterium exchange reactions, using catalyst optimization (e.g., palladium-on-carbon in deuterated solvents). Confirm purity via orthogonal methods: chiral chromatography for enantiomeric excess and inductively coupled plasma mass spectrometry (ICP-MS) for residual metal catalysts .

Q. How can researchers ensure reproducibility in bioanalytical methods using this compound as an internal standard?

- Methodology : Validate linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV <15%) across three analytical batches. Include matrix-matched calibration curves and evaluate ion suppression/enhancement in biological samples (e.g., plasma, tissue homogenates) .

Advanced Research Questions

Q. What statistical approaches reconcile discrepancies between in vitro binding affinity and in vivo efficacy data when using this compound as a tracer?

- Methodology : Apply mixed-effects pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for inter-subject variability. Use Bland-Altman analysis for method comparison and bootstrap resampling to assess confidence intervals. Reference clinical trial data for baseline efficacy parameters (e.g., progression-free survival from phase 3 studies) .

Q. How can batch-to-batch variability in deuterium incorporation be minimized during this compound production?

- Methodology : Implement quality-by-design (QbD) principles, optimizing reaction time, temperature, and solvent deuteration levels. Use process analytical technology (PAT) for real-time monitoring and multivariate analysis (e.g., PCA) to identify critical process parameters .

Q. What strategies address contradictory tissue distribution patterns of this compound across preclinical models?

- Methodology : Employ physiologically based pharmacokinetic (PBPK) modeling to integrate species-specific factors (e.g., cytochrome P450 activity, tissue perfusion rates). Validate with radiolabeled microautoradiography or quantitative whole-body autoradiography (QWBA) .

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from isobaric metabolites?

- Methodology : Use high-resolution mass spectrometers (e.g., Orbitrap) with mass accuracy <3 ppm. Optimize collision energy for selective fragmentation and employ ion mobility spectrometry (IMS) for additional separation. Validate selectivity via spiked analyte-free matrices .

Q. What novel isotopic labeling techniques enhance this compound’s utility in studying drug-protein binding kinetics?

- Methodology : Pair hydrogen-deuterium exchange mass spectrometry (HDX-MS) with surface plasmon resonance (SPR) to map binding epitopes and quantify association/dissociation rates. Use cryo-electron microscopy (cryo-EM) for structural validation .

Q. How should conflicting data on this compound’s metabolic stability be analyzed in cross-species studies?

- Methodology : Perform interspecies allometric scaling and in vitro-in vivo extrapolation (IVIVE) using hepatocyte or microsomal incubation data. Apply machine learning algorithms (e.g., random forests) to identify metabolic hotspots and species-specific clearance pathways .

Q. Methodological Best Practices

- Data Presentation : Avoid duplicating data in text and tables; use SI units and ensure table/figure legends are self-explanatory .

- Contradiction Analysis : Conduct sensitivity analyses and triangulate findings with orthogonal assays (e.g., ELISA vs. LC-MS) to resolve discrepancies .

- Ethical Reporting : Declare animal/cell line models, ethics approvals, and data anonymization protocols in methods sections .

Propriétés

IUPAC Name |

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-BLSNYXODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649135 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126721-82-1 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.